Phosphine, diphenyl[(trimethylsilyl)methyl]-
Description
X-ray Crystallographic Data and Conformational Isomerism
X-ray crystallographic analysis has provided detailed structural information for compounds containing the diphenyl[(trimethylsilyl)methyl]phosphine ligand, particularly in transition metal complexes where the phosphine coordinates to metal centers. Single crystal X-ray diffraction studies of ruthenium complexes containing this ligand have revealed important geometric parameters and coordination modes. The crystallographic data shows that the compound RuCl2(Ph2PCH2SiMe3)3 crystallizes in the monoclinic space group P21/c with cell dimensions a = 18.289(2), b = 10.517(2), c = 26.410(7) Å, β = 93.56(3)°, V = 5070(4) ų and Z = 4. The molecular structure determination revealed a square pyramidal geometry with two trans phosphines and two trans chloride atoms in the base of the pyramid and a phosphine at the apex.
X-ray crystallographic techniques have proven essential for understanding the three-dimensional structure of these compounds at the atomic level. The crystalline structure analysis involves exposing single crystals to monochromatic X-ray beams, which are diffracted by the ordered atomic arrangement within the crystal lattice. The resulting diffraction patterns, consisting of regularly spaced reflections, are analyzed using mathematical methods including Fourier transforms to generate three-dimensional electron density maps. From these electron density distributions, precise atomic positions can be determined, allowing for accurate measurement of bond lengths, bond angles, and other geometric parameters that define the molecular structure.
The conformational behavior of phosphine, diphenyl[(trimethylsilyl)methyl]- has been investigated through both experimental and theoretical approaches. The presence of the trimethylsilylmethyl substituent introduces rotational degrees of freedom around the P-C and C-Si bonds, leading to multiple possible conformations. Crystallographic studies have identified preferred conformations that minimize steric interactions between the bulky trimethylsilyl group and the phenyl rings attached to phosphorus. The silicon atom's tetrahedral geometry and the methyl groups' orientations play crucial roles in determining the overall molecular shape and the accessibility of the phosphorus lone pair for coordination reactions.
Si-P Bonding Interactions and Steric Effects
The silicon-phosphorus bonding interactions in phosphine, diphenyl[(trimethylsilyl)methyl]- represent a fascinating aspect of its structural chemistry, involving both through-bond and through-space effects that influence the overall molecular geometry. Silicon-phosphorus bond lengths in related compounds have been extensively studied, with experimental observations showing that Si-P single bonds typically measure around 2.25 Å, while the specific Si-P distance can vary depending on the electronic and steric environment. In compounds containing silicon-phosphorus interactions, the bond length of 2.280 Å has been observed, which is slightly longer than the average Si-P single bond distance. The electronic nature of the silicon-phosphorus interaction involves sigma bonding through sp3 hybridized orbitals, with the electronegativity difference between silicon and carbon affecting the electron distribution within the trimethylsilylmethyl substituent.
Steric effects play a crucial role in determining the molecular geometry and conformational preferences of this phosphine derivative. The trimethylsilyl group represents a significantly bulky substituent compared to simple alkyl groups, with the three methyl groups arranged tetrahedrally around the silicon center creating a cone of steric hindrance. This bulkiness affects the approach of other molecules or ligands to the phosphorus center and influences the coordination behavior in metal complexes. The steric parameters of the trimethylsilylmethyl group have been quantified through crystallographic studies, revealing how the bulky substituent forces specific orientations of the phenyl rings and affects the overall molecular volume occupied by the compound.
The electronic effects of the silicon-containing substituent extend beyond simple steric considerations to include inductive and hyperconjugative interactions that modify the electron density at the phosphorus center. Silicon's electropositive nature relative to carbon creates a slight polarization of the C-Si bond, which can influence the basicity and nucleophilicity of the phosphorus lone pair. These electronic effects have been studied through spectroscopic methods and computational analysis, providing insights into how the trimethylsilyl group modulates the chemical reactivity of the phosphine functionality.
Comparative Analysis with Related Silyl-Phosphine Derivatives
Comparative structural analysis of phosphine, diphenyl[(trimethylsilyl)methyl]- with related silyl-phosphine derivatives reveals important trends in bonding patterns, geometric preferences, and steric effects across this class of compounds. Studies of platinum complexes containing similar diphenylphosphino-silylmethyl ligands have provided valuable comparative data. The crystal structures of compounds such as cis-[PtCl2(PPh2CH2SiMe3)2] and cis-[PtCl2{Me2Si(CH2PPh2)2}] have been determined through X-ray diffraction analysis, allowing for detailed comparison of bond lengths, angles, and coordination geometries. These comparative studies demonstrate how variations in the silicon-containing substituent affect the overall molecular structure and coordination behavior.
The comparison with diphenyl(tris(trimethylsilyl)methyl)phosphine, which contains an even more sterically demanding tris(trimethylsilyl)methyl group, highlights the progressive effects of increasing silicon content on molecular geometry. This compound, with molecular formula C22H37PSi3, represents an extreme case of steric hindrance around the phosphorus center. The structural characterization of this more heavily substituted analog through X-ray crystallography has revealed the limits of steric accommodation in silyl-phosphine systems and the resulting effects on coordination chemistry. The bulky tris(trimethylsilyl)methyl group has been successfully attached to various metals and non-metals, demonstrating the versatility of highly substituted silicon-containing ligands.
Comparative analysis also includes examination of related phosphine oxides and selenides, which provide insights into the structural consequences of phosphorus oxidation in silyl-phosphine systems. Studies of phosphinine derivatives containing diphenylphosphino substituents have shown how selenium coordination affects the geometric parameters. The selenation of diphenylphosphine substituents has been characterized through multinuclear nuclear magnetic resonance spectroscopy, mass spectrometry, and single crystal X-ray diffraction, providing comparative structural data. The coupling constants and structural parameters observed in these oxidized derivatives offer valuable reference points for understanding the unoxidized phosphine structure.
Properties
IUPAC Name |
diphenyl(trimethylsilylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21PSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYNEYVDRPMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477134 | |
| Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4451-96-1 | |
| Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Chlorodiphenylphosphine with Trimethylsilylmethylmagnesium Chloride (Grignard Reagent)
- Method : Chlorodiphenylphosphine (Ph2PCl) is reacted with trimethylsilylmethylmagnesium chloride (Me3SiCH2MgCl).
- Conditions : Typically carried out under inert atmosphere (nitrogen or argon) in anhydrous ether or tetrahydrofuran (THF) solvents.
- Mechanism : The nucleophilic Grignard reagent attacks the electrophilic phosphorus center, displacing the chlorine atom to form the desired phosphine.
- Advantages : This method provides good yields and is relatively straightforward.
- Considerations : Strict moisture exclusion is necessary to prevent hydrolysis of reagents.
Reaction of Diphenylphosphine with Trimethylsilylmethyl Lithium
- Method : Diphenylphosphine (Ph2PH) is treated with trimethylsilylmethyl lithium (Me3SiCH2Li).
- Conditions : Conducted at low temperatures (e.g., -78 °C) in anhydrous solvents such as THF.
- Mechanism : The organolithium reagent acts as a strong nucleophile, substituting the hydrogen on the phosphine to yield the silylmethyl-substituted phosphine.
- Advantages : Allows for regioselective substitution and control over the product.
- Limitations : Organolithium reagents require careful handling due to high reactivity.
Lithium-Halogen Exchange Followed by Silylation
- Method : Starting from a brominated diphenylphosphine derivative (e.g., (2-bromophenyl)diphenylphosphine), lithium-halogen exchange is performed using n-butyllithium (n-BuLi), generating a lithium intermediate.
- Subsequent Step : The lithium intermediate reacts with trimethylsilyl chloride (Me3SiCl) to install the trimethylsilyl group.
- Advantages : Offers precise control over substituent placement.
- Preferred Route : This method is often preferred for its regioselectivity compared to Grignard routes.
Industrial Production Considerations
- Industrial synthesis typically scales up the Grignard or organolithium routes using continuous flow reactors and automated systems.
- Reaction parameters such as temperature, solvent choice, and reagent addition rates are optimized to maximize yield and minimize by-products.
- Inert atmosphere and moisture control remain critical.
- Purification often involves distillation under nitrogen to avoid oxidation of the sensitive phosphine.
Data Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reaction | Ph2PCl + Me3SiCH2MgCl | Anhydrous THF, inert atmosphere | Good yield, straightforward | Sensitive to moisture |
| Organolithium Substitution | Ph2PH + Me3SiCH2Li | Low temp (-78 °C), anhydrous | Regioselective, controlled | Requires careful handling |
| Lithium-Halogen Exchange + Silylation | (2-bromophenyl)diphenylphosphine + n-BuLi + Me3SiCl | Low temp, inert atmosphere | Precise substituent placement | Multi-step, reactive intermediates |
Research Findings and Analytical Notes
- Spectroscopic Characterization : ^31P NMR is critical for confirming the phosphorus environment, typically showing signals in the δ −5 to −20 ppm range for arylphosphines. ^1H and ^13C NMR identify the trimethylsilyl and aryl protons and carbons.
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 334 for C19H23PSi).
- X-ray Crystallography : Used to resolve steric effects of the bulky trimethylsilyl group on the phosphine ligand.
- Reaction Optimization : Studies show that controlling temperature and reagent stoichiometry is essential to minimize side reactions such as oxidation or over-substitution.
Notes on Related Organophosphorus Compound Syntheses
- While the direct synthesis of phosphine, diphenyl[(trimethylsilyl)methyl]- focuses on the above methods, related organophosphorus compounds such as trimethylphosphine are prepared industrially by reacting phosphorus trichloride with methylmagnesium halides under controlled conditions, highlighting the importance of Grignard reagents in organophosphorus chemistry.
- The preparation of trimethylphosphine involves magnesium, methyl bromide, and phosphorus trichloride under nitrogen protection with careful temperature and pressure control, yielding high purity products suitable for industrial use. This underscores the relevance of Grignard chemistry for silyl-substituted phosphines as well.
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkyl halides; reactions are often conducted in polar solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Applications in Coordination Chemistry
One of the primary applications of phosphine, diphenyl[(trimethylsilyl)methyl]- is as a ligand in coordination chemistry . It stabilizes metal complexes, which are crucial for various catalytic processes. The steric and electronic properties imparted by the trimethylsilyl group enhance the reactivity and selectivity of these metal complexes in organic transformations.
Table 1: Comparison of Ligands in Coordination Chemistry
| Ligand | Characteristics | Applications |
|---|---|---|
| Phosphine, diphenyl[(TMS)methyl] | Stabilizes metal complexes | Catalysis, organic synthesis |
| Triphenylphosphine | Widely used in organic synthesis | Ligand for transition metals |
| Bisphosphine | Provides enhanced stability | Catalytic cycles |
Organic Synthesis
In organic synthesis, phosphine, diphenyl[(trimethylsilyl)methyl]- serves as a reagent for forming carbon-phosphorus bonds. This capability is essential for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for specific reactions that are not easily achievable with other reagents.
Case Study: Synthesis of Biologically Active Molecules
Research has demonstrated the successful use of phosphine, diphenyl[(trimethylsilyl)methyl]- in synthesizing novel pharmaceutical compounds targeting specific enzymes or receptors. For instance, its application in creating phosphine-based prodrugs has shown promising results in enhancing drug delivery systems .
Industrial Applications
Phosphine, diphenyl[(trimethylsilyl)methyl]- is also utilized in the production of specialty chemicals and materials. Its role as a catalyst in polymerization processes has been highlighted, particularly in developing high-performance polymers and advanced materials.
Table 2: Industrial Uses of Phosphine Compounds
| Application | Description |
|---|---|
| Polymerization | Used as a catalyst for high-performance polymers |
| Coatings | Enhances properties of coatings |
| Specialty Chemicals | Key ingredient in various chemical syntheses |
Biological Applications
While specific biological activity data for phosphine, diphenyl[(trimethylsilyl)methyl]- is limited, general studies on phosphines indicate potential applications in drug delivery systems and antimicrobial agents. Further research is required to establish definitive biological effects.
Mechanism of Action
The mechanism of action of phosphine, diphenyl[(trimethylsilyl)methyl]- involves its ability to act as a ligand and form stable complexes with transition metals. The phosphine group donates electron density to the metal center, enhancing the stability and reactivity of the complex. This property is exploited in various catalytic processes, including cross-coupling reactions and hydrogenation.
Comparison with Similar Compounds
Research Findings and Trends
- Steric Tuning : Compounds like tris(2-TMS-phenyl)phosphine () demonstrate that increased steric bulk can suppress unwanted side reactions in catalysis but may reduce reaction rates.
- Electronic Modulation : The TMS group’s electron-donating effect stabilizes electron-deficient metal centers, as seen in hydrosilylation ().
- Stability Trade-offs : While TMS-substituted phosphines offer enhanced catalytic properties, their synthetic complexity and sensitivity (e.g., ) necessitate careful handling.
Biological Activity
Phosphine compounds, particularly those with silyl and phenyl substituents, have garnered significant interest in both organic synthesis and biological applications. Among these, Phosphine, diphenyl[(trimethylsilyl)methyl]- (often referred to as diphenyl(trimethylsilyl)methylphosphine) is noteworthy for its unique reactivity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound diphenyl(trimethylsilyl)methylphosphine can be represented structurally as follows:
This structure consists of two phenyl groups attached to a phosphorus atom, which is also bonded to a trimethylsilyl group and a methyl group. The presence of the silyl group enhances the compound's stability and reactivity.
Anticancer Properties
Recent studies have explored the anticancer potential of phosphine derivatives. For instance, Trimethylbenzoyl Diphenylphosphine Oxide , a related compound, demonstrated significant cytotoxic effects on various cancer cell lines, including human breast cancer cells (MCF-7) and mouse 4T1 cells. In vitro assays indicated that at concentrations above 40 µM, there was a statistically significant decrease in cell viability, particularly when cells were exposed to irradiation .
| Concentration (µM) | MCF-7 Viability (%) | 4T1 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 95 | 92 |
| 10 | 90 | 85 |
| 20 | 80 | 75 |
| 40 | 60 | 50 |
Cytotoxicity Studies
Cytotoxicity assessments using various mammalian cell lines revealed that diphenyl(trimethylsilyl)methylphosphine exhibits dose-dependent cytotoxic effects. Studies indicated that at concentrations ranging from 1 to 50 µM, significant reductions in cell viability were observed across different cell types, including human embryonic kidney cells (HEK293T) and human umbilical vein endothelial cells (HUVEC-12) .
The mechanism by which phosphine compounds exert their biological effects often involves the generation of reactive oxygen species (ROS) or the induction of apoptosis in cancer cells. The phosphine oxide form, which can be generated from diphenyl(trimethylsilyl)methylphosphine under oxidative conditions, is believed to play a crucial role in mediating these effects .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of diphenyl(trimethylsilyl)methylphosphine on MCF-7 and 4T1 cells. The results indicated that exposure to this compound led to increased apoptosis rates when combined with light irradiation. This suggests potential applications in photodynamic therapy for cancer treatment .
- Cytotoxicity Assessment : Another research highlighted the cytotoxic effects of diphenyl(trimethylsilyl)methylphosphine across multiple cell lines. The findings confirmed that higher concentrations resulted in significant cell death, indicating its potential as a chemotherapeutic agent .
Q & A
Basic: What are the established synthetic routes for diphenyl[(trimethylsilyl)methyl]phosphine?
Methodological Answer:
The compound is typically synthesized via lithium-halogen exchange followed by reaction with trimethylsilyl chloride. For example, (2-bromophenyl)diphenylphosphine undergoes lithium-halogen exchange using n-BuLi, generating a lithium intermediate that reacts with Me3SiCl to yield the silyl-substituted phosphine. This method allows precise control over substituent placement . Alternative routes may involve Grignard reagents, but the lithium-based pathway is preferred for regioselectivity.
Basic: What spectroscopic and analytical methods are critical for characterizing this phosphine?
Methodological Answer:
Key techniques include:
- <sup>31</sup>P NMR : Confirms phosphorus environment; typical δ range: −5 to −20 ppm for arylphosphines.
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies trimethylsilyl (δ ~0.1 ppm for <sup>1</sup>H) and aryl protons.
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M]<sup>+</sup> at m/z 334 for C19H23PSi).
- X-ray Crystallography : Resolves steric effects of the bulky silyl group .
Basic: What precautions are necessary for handling and storage?
Methodological Answer:
- Storage : Stabilize in anhydrous hexane (10% w/w) to prevent degradation; avoid moisture due to Si–P bond hydrolysis .
- Handling : Use inert atmosphere (N2/Ar) and flame-resistant equipment (flammability class 3). Monitor for phosphine gas release during reactions .
Advanced: How does the trimethylsilyl group influence catalytic performance in transition-metal complexes?
Methodological Answer:
The steric bulk of the Me3Si group enhances regioselectivity in catalysis. For example, in hydrosilylation of alkenes, it restricts ligand mobility, favoring anti-Markovnikov addition. Comparative studies show >90% selectivity with diphenyl[(trimethylsilyl)methyl]phosphine vs. <70% for non-silylated analogs. Kinetic studies (e.g., Eyring plots) quantify activation barriers altered by steric effects .
Advanced: What mechanisms govern aryne insertion into the Si–P bond of this phosphine?
Methodological Answer:
Arynes (generated from o-silyl aryl triflates) insert into the Si–P bond via a concerted three-membered transition state , forming biphenylphosphine derivatives. Key evidence:
- Kinetic Isotope Effects (KIE) : kH/*kD ≈ 1.2 supports non-ionic pathways.
- DFT Calculations : Show low activation energy (~15 kcal/mol) for insertion.
- Product Analysis : Exclusively yields ortho-substituted arylphosphines (Table 2 in ).
Advanced: How does thermal stability impact its utility in high-temperature reactions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C in inert atmospheres.
- Applications : Suitable for reactions below 150°C (e.g., cross-couplings). Above this, gradual Si–P bond cleavage releases Me3Si· radicals, detectable via EPR . Mitigate via cooling or radical scavengers (e.g., TEMPO).
Advanced: Are there contradictions in reported reactivity with electrophiles?
Methodological Answer:
Discrepancies arise in protonation studies :
- Early Reports : Suggest P-center protonation (δ<sup>31</sup>P shift to +20 ppm in H2SO4).
- Recent Studies (2020s) : <sup>29</sup>Si NMR indicates Si–P bond cleavage under strong acids, forming PH3 and silyl cations.
Resolution : Use low-temperature NMR (-40°C) to trap intermediates and distinguish pathways .
Advanced: What strategies optimize its use in asymmetric catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
